molecular formula C21H15NO2 B11945346 2,4,4-Triphenyl-2-oxazolin-5-one CAS No. 61365-94-4

2,4,4-Triphenyl-2-oxazolin-5-one

Cat. No.: B11945346
CAS No.: 61365-94-4
M. Wt: 313.3 g/mol
InChI Key: FDCNXEHWJNKGOX-UHFFFAOYSA-N
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Description

2,4,4-Triphenyl-2-oxazolin-5-one ( 61365-94-4 ) is a specialized oxazolone derivative with the molecular formula C21H15NO2 and a molecular weight of 313.36 g/mol . Oxazolones, also known as azlactones, are five-membered heterocyclic compounds that serve as versatile and reactive intermediates in organic synthesis . They are recognized as valuable building blocks for the preparation of various compounds, including amino acids, peptides, and other heterocyclic systems . This compound is part of a class of chemicals known for their broad range of biological activities. Research indicates that oxazolone derivatives can exhibit anti-inflammatory, antioxidant, and enzyme-inhibitory properties, such as inhibiting lipoxygenase (LOX) and lipid peroxidation . The 2,4,4-triphenyl structure may be of particular interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. As a rare chemical, it is offered for early discovery research . Product Identification: • CAS Registry Number: 61365-94-4 • MDL Number: MFCD00090388 • Linear Formula: C21H15NO2 This product is sold for research purposes as part of a collection of unique chemicals. Buyers assume responsibility for confirming product identity and/or purity. All sales are final. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61365-94-4

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

2,4,4-triphenyl-1,3-oxazol-5-one

InChI

InChI=1S/C21H15NO2/c23-20-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)22-19(24-20)16-10-4-1-5-11-16/h1-15H

InChI Key

FDCNXEHWJNKGOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2,4,4 Triphenyl 2 Oxazolin 5 One

Electron Transfer Reactions

Electron transfer processes are a key aspect of the reactivity of 2,4,4-triphenyl-2-oxazolin-5-one, leading to the formation of radical intermediates that can subsequently undergo various transformations.

Reactivity with Superoxide (B77818) Species

The interaction of this compound with superoxide species has not been extensively detailed in the provided search results. However, related studies on similar oxazolinone systems suggest that reactions involving oxygen-saturated conditions can influence product distribution, implying a potential role for superoxide or related oxygen species in the reaction pathways. For instance, the reaction of 2,4-diphenyl-Δ2-oxazolin-5-one with potassium in THF saturated with oxygen yielded a higher amount of dibenzimide and benzoic acid compared to the reaction under an inert atmosphere. cdnsciencepub.com This suggests that oxygen can intercept intermediates, though the specific role of superoxide is not explicitly defined.

Reactions with Alkali Metals

The reaction of this compound (1c) with potassium in tetrahydrofuran (B95107) (THF) demonstrates its susceptibility to electron transfer from alkali metals. cdnsciencepub.com This reaction yields a mixture of N-benzoyl-C,C-diphenylglycine (6c) and N-benzoyl-C,C-diphenylmethylamine (5c). When the reaction is conducted in THF saturated with oxygen, the same products are formed along with benzoic acid. cdnsciencepub.com The initial step in this process is proposed to be an electron transfer from the alkali metal to the oxazolinone, forming a radical anion intermediate. cdnsciencepub.com

Table 1: Products from the Reaction of this compound with Potassium

Reaction ConditionsProducts
Potassium in THFN-benzoyl-C,C-diphenylglycine, N-benzoyl-C,C-diphenylmethylamine
Potassium in oxygen-saturated THFN-benzoyl-C,C-diphenylglycine, N-benzoyl-C,C-diphenylmethylamine, Benzoic acid

Investigation of Radical Anion Intermediates

The formation of various products in the reaction of this compound with potassium is rationalized through the intermediacy of a radical anion (2c). cdnsciencepub.com This initial electron transfer from potassium to the oxazolinone ring is a critical step. The resulting radical anion is a versatile intermediate that can follow different reaction pathways, leading to the observed products. cdnsciencepub.com The proposed mechanism suggests that this radical anion can undergo further reactions, such as ring cleavage and subsequent protonation or oxidation, to yield the final products. cdnsciencepub.com

Ring-Opening and Cycloaddition Reactions

The oxazolinone ring of this compound can be opened by nucleophiles or participate in cycloaddition reactions, providing pathways to more complex molecular architectures.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack is a common mode of reactivity for oxazolinones, leading to ring-opening. While specific examples for this compound are not detailed in the search results, the general reactivity of the oxazolinone ring suggests that it would be susceptible to such reactions. For instance, other 2-oxazolines have been shown to undergo ring-opening by various nucleophiles, including thiophenols, thiols, and phenols. umich.edu The reaction of related 2-oxazolines with acidic sulfonimide nucleophiles also results in ring-opening to form sulfonimidation products. umich.edu This type of reactivity is a fundamental characteristic of the oxazoline (B21484) scaffold.

Intermolecular Cycloadditions for Heterocycle Formation

Mesoionic oxazolones, such as 2,4-diphenyl-2-oxazolin-5-one, are known to participate in intermolecular cycloaddition reactions with various multiple bonds, including alkenes, alkynes, and heteromultiple bonds, to form a range of heterocyclic compounds. clockss.org These reactions typically proceed through an initial unstable 1:1 adduct, which then loses carbon dioxide to yield the stable heterocyclic product. clockss.org While a specific example of this compound undergoing such a reaction is not provided, its structural similarity to other reactive mesoionic oxazolones suggests it could be a viable substrate for such transformations, leading to the synthesis of novel heterocyclic systems. The study of intermolecular 1,3-dipolar cycloadditions of related mesoionic species has led to the synthesis of various heterocyclic derivatives. uc.pt

Oxidative Transformations

Oxidative reactions involving oxazolinones are crucial for creating complex nitrogen-containing molecules. These transformations often utilize catalysts to facilitate the reaction with oxidizing agents.

Palladium-catalyzed oxidative amination represents a significant transformation where oxazolidinones can serve as nitrogen nucleophiles. In reactions involving aryl olefins like styrene, molecular oxygen can be used as the stoichiometric oxidant. acs.org This method provides a pathway for the intermolecular oxidative amination of olefins. The presence of a Brønsted base in catalytic amounts can enhance the catalytic activity and influence the regioselectivity of the reaction. acs.org While this reactivity is demonstrated with oxazolidinone as a general nucleophile, it highlights a key oxidative pathway applicable to the class of compounds.

Table 1: Key Components in Palladium-Catalyzed Oxidative Amination of Olefins

ComponentRole in ReactionReference
Aryl Olefin (e.g., Styrene)Substrate undergoing amination acs.org
OxazolidinoneNitrogen Nucleophile acs.org
Palladium CatalystFacilitates the oxidative coupling acs.org
Molecular Oxygen (O₂)Stoichiometric Oxidant acs.org
Brønsted Base (catalytic)Increases activity and controls regioselectivity acs.org

The versatility of oxazolinones in catalyzed reactions extends to their potential use alongside various nitrogen nucleophiles. In palladium-catalyzed oxidative aminations, nucleophiles such as phthalimide (B116566) have been successfully employed. acs.org This demonstrates that the reaction conditions are compatible with imide-containing structures.

Furthermore, the reaction of the related 2,4-diphenyl-2-oxazolin-5-one with imines yields unconventional 3-amido-β-lactams. clockss.org These products contain a distinct amide linkage as part of their structure, which is a core feature of imides. The formation of these amido-lactams underscores the ability of the oxazolinone ring to participate in reactions that generate complex amide functionalities. clockss.org

Photochemical Reactivity (Applicable to related oxazolinone isomers)

The photochemical behavior of oxazolinone derivatives has been examined, particularly for N₃-(3-fluoro-4-dialkylaminophenyl)-oxazolidinones, which are known for their antimicrobial properties. nih.gov When exposed to light in solvents like water or methanol, these compounds undergo significant photodecomposition. The primary photochemical process observed is defluorination, which occurs with a quantum yield (Φ) of approximately 0.25 in water and 0.03 in methanol, likely proceeding via a triplet state. nih.gov

The proposed mechanism involves the fragmentation of the carbon-fluorine bond to yield a triplet phenyl cation intermediate. nih.gov This highly reactive intermediate can then be reduced or, under certain conditions, undergo intersystem crossing to a singlet state that subsequently adds the solvent (solvolysis). nih.gov This photodecomposition leads to a reduction in the therapeutic activity of these compounds and raises concerns about potential photogenotoxic effects due to the formation of phenyl cations. nih.gov

Table 3: Photochemical Reactivity of N₃-substituted Oxazolidinones

ParameterObservationReference
Primary ReactionReductive Defluorination and Solvolysis nih.gov
SolventWater, Methanol nih.gov
Proposed IntermediateTriplet Phenyl Cation nih.gov
ConsequencePhotodecomposition, loss of activity nih.gov

Derivatives and Analogs of 2,4,4 Triphenyl 2 Oxazolin 5 One

Synthesis of Functionalized 2-Oxazolin-5-one Derivatives

The synthesis of functionalized 2-oxazolin-5-one derivatives is a topic of significant interest in organic chemistry. General methodologies for the synthesis of the core oxazolinone ring and its derivatives are well-documented. Common synthetic routes include the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride (B1165640). researchgate.netnih.govresearchgate.net Other methods involve the cyclization of α-amino acids or the reaction of amino alcohols with carboxylic acid derivatives. mdpi.com

However, specific examples of the synthesis of functionalized derivatives starting directly from 2,4,4-triphenyl-2-oxazolin-5-one are not readily found in peer-reviewed journals or patents. The existing literature primarily focuses on derivatives of other oxazolinones, such as those with different substitution patterns at the 2 and 4 positions of the heterocyclic ring. For instance, the synthesis of 4-benzylidene-2-phenyl-oxazol-5(4H)-one derivatives has been reported through the reaction of hippuric acid and various aromatic aldehydes. researchgate.net

Chemical Transformations of Substituted Oxazolinones

The chemical reactivity of the 2-oxazolin-5-one ring system allows for a variety of transformations, making it a valuable intermediate in the synthesis of other heterocyclic compounds and acyclic molecules. These transformations often involve ring-opening reactions, cycloadditions, and reactions with various nucleophiles and electrophiles.

For example, research on 2,4-diphenyl-2-oxazolin-5-one, a close structural analog, has shown that it can react with imines to produce β-lactams. clockss.org This reaction proceeds through the addition of the oxazolone (B7731731) carbanion to the C=N bond of the imine, followed by an intramolecular nucleophilic attack. Furthermore, cycloaddition reactions of oxazolinones with various dipolarophiles have been reported to yield a range of heterocyclic structures. clockss.orglibretexts.orglibretexts.orgnih.gov The reaction of 4-(hexafluoroisopropylidene)-2-phenyl-2-oxazolin-5-one with ketene (B1206846) has also been investigated. documentsdelivered.com

Despite these examples with related compounds, there is a lack of specific studies detailing the chemical transformations of this compound itself. The steric hindrance imposed by the three phenyl groups may influence its reactivity compared to other less substituted oxazolinones, a subject that appears to be unexplored in the current body of scientific literature.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. While specific ¹H and ¹³C NMR data for 2,4,4-triphenyl-2-oxazolin-5-one are not extensively detailed in the provided search results, general principles of NMR interpretation allow for a theoretical assignment of its spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex multiplet in the aromatic region, typically between 7.0 and 8.5 ppm. This complexity arises from the overlapping signals of the fifteen protons distributed among the three distinct phenyl rings. The integration of this region would correspond to 15 protons. The specific chemical shifts and coupling patterns would depend on the electronic environment of each proton, influenced by the oxazolinone core and the spatial arrangement of the phenyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. Distinct signals would be expected for the carbonyl carbon (C=O) of the oxazolinone ring, typically in the range of 170-180 ppm. The quaternary carbon atom, C4, bonded to two phenyl groups, would appear as a singlet in a specific region of the spectrum. The C2 and C5 carbons of the oxazole (B20620) ring would also have characteristic chemical shifts. The aromatic carbons would generate a series of signals in the approximate range of 120-140 ppm. The number of distinct aromatic signals would depend on the symmetry and rotational freedom of the phenyl groups.

For related oxazoline (B21484) structures, NMR data has been instrumental in confirming their synthesis and structure. beilstein-journals.org The strategic application of one- and two-dimensional NMR techniques is crucial for the unambiguous assignment of all proton and carbon signals, which is a fundamental step in complete structural determination. bbhegdecollege.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation pathways of a compound, which in turn provides structural clues. For this compound (C₂₁H₁₅NO₂), the calculated molecular weight is approximately 313.35 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural confirmation. Common fragmentation patterns for such heterocyclic compounds may involve the loss of small, stable molecules like carbon monoxide (CO) or carbon dioxide (CO₂), or the cleavage of the phenyl groups. nih.govlibretexts.org

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing highly accurate mass measurements. nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, providing another layer of characterization. uni.lu

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

A strong, sharp absorption band is expected in the region of 1670-1780 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) within the oxazolinone ring. pressbooks.publibretexts.org The exact position of this band can provide clues about the ring strain and electronic environment of the carbonyl group. Another characteristic absorption would be for the C=N stretching vibration of the oxazoline ring, typically appearing in the 1600-1680 cm⁻¹ region.

The presence of the three phenyl groups would be confirmed by several absorptions:

C-H stretching vibrations of the aromatic rings, typically appearing just above 3000 cm⁻¹. vscht.cz

C=C stretching vibrations within the aromatic rings, which give rise to a series of bands in the 1400-1600 cm⁻¹ region. vscht.cz

Out-of-plane C-H bending vibrations (aromatic oop), which can provide information about the substitution pattern of the rings, though in this case, all are monosubstituted in relation to the central ring.

The table below summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching1670 - 1780
Imine (C=N)Stretching1600 - 1680
Aromatic C-HStretching> 3000
Aromatic C=CStretching1400 - 1600
C-OStretching1000 - 1300

Electronic Absorption Spectroscopy and Transitions

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the conjugated system formed by the phenyl groups and the oxazolinone ring.

The presence of multiple chromophoric phenyl groups would likely result in a strong absorption band in the UV region, typically below 400 nm. The exact position and intensity of the absorption maxima (λ_max) are influenced by the extent of conjugation and the presence of substituents. researchgate.netmdpi.com The electronic transitions can be further understood and assigned through theoretical calculations, such as time-dependent density functional theory (TD-DFT). researchgate.net

For related compounds, such as 4-arylhydrazo-2-phenyl-2-oxazolin-5-one derivatives, the spectra show multiple absorption bands corresponding to π-π* transitions of the phenyl rings and intramolecular charge transfer transitions. researchgate.net Solvatochromic studies, which examine the effect of solvent polarity on the absorption spectrum, can provide further insights into the nature of the electronic transitions. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of oxazolone (B7731731) derivatives. dergipark.org.trresearchgate.net DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have been successfully used to optimize the molecular structures of related oxazol-5-one compounds in the ground state. dergipark.org.trresearchgate.net These calculations provide a detailed understanding of vibrational modes and chemical shifts, which can be compared with experimental data from techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR). researchgate.net

For instance, in studies of similar oxazol-5-one derivatives, the calculated vibrational frequencies and NMR chemical shifts have shown strong agreement with experimental values after applying appropriate scaling factors. researchgate.net Furthermore, these computational methods allow for the simulation of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) surfaces, which are critical for predicting the chemical reactivity of the molecule. dergipark.org.trresearchgate.net The calculated results consistently demonstrate that the optimized geometries are in good agreement with crystal structures determined by X-ray diffraction. researchgate.net

Analysis of Molecular Geometry and Conformational States

The molecular geometry and conformational states of oxazol-5-one derivatives have been extensively investigated using both experimental techniques, like single-crystal X-ray diffraction, and theoretical calculations. dergipark.org.trresearchgate.net For a related compound, 4-(3-thiophenylmethylene)-2-(4-tolyl)oxazol-5-one, the molecule was found to be nearly coplanar. dergipark.org.tr The dihedral angles between the oxazole (B20620) and thiophene (B33073) rings, oxazole and p-tolyl rings, and thiophene and p-tolyl rings were determined to be 4.6(2)°, 1.7(2)°, and 5.91(2)°, respectively, confirming this planarity. dergipark.org.tr

Theoretical calculations at the B3LYP/6-311G(d,p) level of theory have been shown to reproduce these geometric parameters with a high degree of accuracy. dergipark.org.tr The calculated bond lengths, bond angles, and torsion angles are generally in close agreement with the experimental data obtained from X-ray crystallography. dergipark.org.tr This correlation between theoretical and experimental results validates the computational models used and provides confidence in the predicted geometries of similar molecules like 2,4,4-triphenyl-2-oxazolin-5-one.

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters for an Oxazol-5-one Derivative

Parameter Bond/Angle Experimental Value Theoretical Value (DFT/B3LYP)
Dihedral Angle Oxazole - Thiophene 4.6(2)° -
Dihedral Angle Oxazole - p-Tolyl 1.7(2)° -
Dihedral Angle Thiophene - p-Tolyl 5.91(2)° -
Torsion Angle C4–C5–C6–N1 1.1(7)° -
Torsion Angle N1–C8–C9–C14 1.7(6)° -

Data adapted from a study on 4-(3-thiophenylmethylene)-2-(4-tolyl)oxazol-5-one. dergipark.org.tr

Electronic Structure and Charge Distribution Analysis

The electronic structure and charge distribution of oxazol-5-one derivatives are key to understanding their reactivity and intermolecular interactions. dergipark.org.trresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The energy gap between the HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is another powerful tool used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net In studies of oxazol-5-one derivatives, the MEP maps show that the negative potential (red regions) is concentrated around the oxygen atoms of the oxazol-5-one ring. researchgate.net These regions are indicative of electrophilic reactivity and are responsible for intermolecular interactions such as hydrogen bonding. researchgate.net Conversely, the positive potential (blue regions) is typically located around the hydrogen atoms, corresponding to sites of nucleophilic reactivity. researchgate.net

Computational Modeling of Reaction Pathways and Intermediates

Computational modeling is a valuable tool for investigating the reaction pathways and intermediates involved in the synthesis and reactions of oxazol-5-ones. For example, the mechanism of [3+2] cycloaddition reactions involving nitrylimines and nitroethenes to form Δ2-pyrazolines has been studied using Molecular Electron Density Theory (MEDT). mdpi.com These studies explore all possible reaction channels and optimize the structures of all critical points, including any potential zwitterionic intermediates. mdpi.com

The analysis of the bonding evolution along the reaction coordinate can determine whether the reaction proceeds through a one-step or a multi-step mechanism. mdpi.com In one such study, the reaction was characterized as a one-step, two-stage process. mdpi.com Similar computational approaches can be applied to understand the reactions of this compound, such as its condensation reactions or cycloadditions, providing a detailed picture of the reaction mechanism at a molecular level.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-(3-thiophenylmethylene)-2-(4-tolyl)oxazol-5-one
Nitrylimine
Nitroethene

Applications in Organic Synthesis and Catalysis

Role as Synthetic Intermediates and Precursors for Complex Molecules

Oxazolones are recognized as important synthons for creating a variety of biologically active compounds. researchgate.net The reactivity of the oxazolone (B7731731) ring allows it to serve as a potent intermediate for the construction of intricate molecular frameworks. The value of these compounds often lies in the substitution patterns at the C-2 and C-4 positions. researchgate.net

A key aspect of the reactivity of related oxazolones, such as 2,4-diphenyl-2-oxazolin-5-one, is their function as mesoionic compounds. clockss.org This characteristic allows them to react with a variety of multiple bonds, including those in alkenes and imines, to form adducts that can subsequently transform into stable, complex products. clockss.org For instance, the reaction of 2,4-diphenyl-2-oxazolin-5-one with imines provides a convenient method for synthesizing novel 3-amido-β-lactams in good yields. clockss.org This reaction proceeds by dissolving equimolar amounts of the oxazolone and the imine in a solvent like dry benzene (B151609) and refluxing the mixture, which leads to the formation of the β-lactam product. clockss.org This transformation highlights the role of the oxazolone as a precursor that enables the construction of the strained four-membered β-lactam ring, a core structure in many important antibiotics.

Furthermore, oxazolones can undergo reactions with various nucleophiles. Depending on the reactant and conditions, these reactions can lead to ring-opening or the formation of new cyclic systems, demonstrating their utility as versatile synthetic scaffolds. researchgate.net

Utility in Heterocyclic Compound Synthesis

The application of oxazolones extends significantly to the synthesis of a diverse range of other heterocyclic compounds. researchgate.netclockss.org They are considered valuable scaffolds for this purpose, attracting considerable interest from synthetic chemists. researchgate.net

The reactivity of 2,4-diphenyl-2-oxazolin-5-one in cycloaddition reactions is a prime example of its utility. clockss.org It is postulated that in reactions with compounds containing multiple bonds, an initial unstable 1:1 adduct is formed, which then loses carbon dioxide to yield a stable heterocyclic product. clockss.org This pathway has been exploited in reactions with alkenes, alkynes, and other hetero-multiple bonds to afford a variety of heterocycles. clockss.org The reaction with imines to produce β-lactams is a direct synthesis of a new heterocyclic system from the oxazolone core. clockss.org

The versatility of the oxazolone ring is further demonstrated by its conversion into other heterocyclic systems. For example, related 4-arylidene-oxazol-5(4H)-ones react with phenylhydrazine (B124118) in acetic acid to yield 1,2,4-triazin-6(5H)-ones, showcasing a ring-transformation pathway to a different class of heterocycles. mdpi.comnih.gov Similarly, reactions of oxazolones with other nitrogen nucleophiles, such as amines and hydrazines, can lead to the formation of imidazoles and other nitrogen-containing rings. researchgate.net

Table 1: Synthesis of Heterocyclic Compounds from Oxazolone Precursors This table is interactive. You can sort and filter the data.

Precursor Type Reactant Resulting Heterocycle Reaction Type Reference
2,4-Diphenyl-2-oxazolin-5-one Imines 3-Amido-β-lactam Cycloaddition clockss.org
4-Arylidene-oxazol-5(4H)-one Phenylhydrazine 1,2,4-Triazin-6(5H)-one Condensation / Ring Transformation mdpi.comnih.gov
(Z)-2-Phenyl-4-(thien-2-ylmethylene)-1,3(4H)-oxazol-5-one p-Toluidine Imidazolinone Aminolysis / Cyclization researchgate.net
(Z)-2-Phenyl-4-(thien-2-ylmethylene)-1,3(4H)-oxazol-5-one Phenylhydrazine Triazine derivative Hydrazinolysis / Cyclization researchgate.net
(Z)-2-Phenyl-4-(thien-2-ylmethylene)-1,3(4H)-oxazol-5-one Hydroxylamine Oxadiazinone Reaction with Hydroxylamine researchgate.net

Employment in Ligand Design for Organometallic Catalysis

While direct applications of 2,4,4-triphenyl-2-oxazolin-5-one as a ligand are not extensively documented, the closely related oxazoline (B21484) scaffold is a cornerstone in the field of asymmetric catalysis. nih.govnih.gov Chiral ligands containing the oxazoline motif are among the most successful and widely used classes of ligands for a vast range of metal-catalyzed enantioselective transformations. nih.gov Their success is attributed to their modular nature and ready accessibility from chiral β-amino alcohols. nih.gov

Prominent examples include phosphinooxazoline (PHOX) and pyridine-bis(oxazoline) (PyBox) ligands. nih.govresearchgate.net These are bidentate or tridentate ligands that coordinate with a metal center (e.g., copper, palladium, nickel) through the nitrogen atom of the oxazoline ring and another donor atom, such as phosphorus or a second nitrogen. nih.govrameshrasappan.com The chiral environment created by the ligand around the metal center is responsible for inducing high enantioselectivity in product formation. nih.gov

The structural core of this compound, containing the oxazole (B20620) nitrogen, is analogous to the key coordinating element in these successful ligands. Heterocyclic compounds featuring oxadiazole and triazole rings, which share structural similarities, have also been successfully used to create coordination complexes with various transition metals. nih.govnih.gov Metal complexes involving 1,2,4-oxadiazole (B8745197) ligands have been synthesized with metals like nickel(II), copper(II), and zinc(II). nih.gov The ability of such heterocyclic systems to act as polydentate ligands, coordinating through their nitrogen and sometimes oxygen atoms, underscores the potential for oxazolinone derivatives in the design of novel catalysts for organometallic reactions. nih.govmdpi.com

Table 2: Examples of Oxazoline-Type Ligands in Asymmetric Catalysis This table is interactive. You can sort and filter the data.

Ligand Class Example Ligand Metal Typical Application Reference
Phosphinooxazoline (PHOX) iPr-BiphPHOX Nickel(II) Asymmetric addition of arylboronic acids to imines nih.gov
Bis(oxazoline) (Box) t-Butyl-Box Copper(II) Mukaiyama aldol (B89426) reactions rameshrasappan.com
Pyridine-bis(oxazoline) (PyBox) PyBox Various C-C bond forming reactions researchgate.net
Ferrocenyl-oxazoline (FcPHOX) iPr-FcPHOX Copper(II) Enantioselective Michael additions nih.gov
1,2,4-Triazine-oxazoline Phenylamine-linked triazine-oxazoline Copper(II) Nitroaldol (Henry) reaction researchgate.net

Potential in Polymer Chemistry

The field of polymer chemistry has seen a resurgence of interest in polymers derived from 2-oxazolines, known as poly(2-oxazoline)s. nih.gov These polymers are typically synthesized via the living cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. nih.gov This polymerization method allows for excellent control over the polymer architecture, enabling the synthesis of copolymers with tunable properties, ranging from hydrophilic to hydrophobic. nih.gov

The potential of this compound as a monomer in polymer chemistry can be inferred from the behavior of its parent ring system. The polymerization of 2-oxazolines offers access to a wide variety of functional polymers, which have shown promise as biomaterials and thermoresponsive materials. nih.gov

However, the specific structure of this compound presents unique considerations. The presence of the carbonyl group at the C-5 position and three bulky phenyl substituents would significantly influence its reactivity in polymerization compared to simple 2-alkyl-2-oxazolines. Research on the polymerization of functionally substituted oxazolines, such as those with pendant hydroxyl groups, has shown that reactive functional groups can interfere with the polymerization process, sometimes leading to cross-linked or insoluble materials if not properly managed. acs.org Therefore, while the oxazolinone ring presents a potential route to novel polymer structures, its successful polymerization would likely require tailored reaction conditions to manage the reactivity of the carbonyl group and the steric hindrance imposed by the triphenyl substitution.

Q & A

Q. Table 1: SAR of Analogous Oxazolinone Derivatives

Substituent PositionFunctional GroupBiological Activity TrendReference
Phenyl (C-2)Electron-withdrawing (e.g., -Cl)↑ Anticancer IC₅₀
Phenyl (C-4)Electron-donating (e.g., -OCH₃)↓ Cytotoxicity

Advanced: What experimental strategies are recommended for evaluating the bioactivity of this compound in vitro?

Methodological Answer:

Anticancer Screening:

  • Assay: MTT or SRB on cancer cell lines (e.g., MCF-7, HeLa).
  • Controls: Cisplatin or doxorubicin for IC₅₀ comparison .

Antimicrobial Testing:

  • Protocol: Broth microdilution (CLSI guidelines) against Gram± bacteria and fungi.
  • Data Interpretation: MIC values ≤50 µg/mL indicate promising activity .

Anti-inflammatory Models:

  • In Vitro: COX-2 inhibition assay using ELISA kits .

Advanced: How can computational methods enhance the study of this compound’s mechanism of action?

Methodological Answer:

Molecular Docking:

  • Use AutoDock Vina to predict binding to targets (e.g., EGFR kinase PDB: 1M17).
  • Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

QSAR Modeling:

  • Develop models using descriptors (e.g., logP, polar surface area) to predict bioactivity .

Advanced: What strategies mitigate instability or degradation of this compound during storage?

Methodological Answer:

Storage Conditions:

  • Temperature: –20°C under inert atmosphere (argon).
  • Solvent: DMSO aliquots (avoid repeated freeze-thaw cycles) .

Degradation Monitoring:

  • HPLC-MS: Track decomposition products (e.g., hydrolyzed oxazolinones) monthly .

Advanced: How can researchers design regioselective derivatization protocols for this compound?

Methodological Answer:

Directing Groups: Introduce temporary substituents (e.g., -B(OH)₂) to steer electrophilic attacks.

Microwave-Assisted Synthesis: Enhance selectivity via rapid, controlled heating (e.g., 100°C, 30 min) .

Catalytic Systems: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling on phenyl rings .

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